N-(2-(4-(5-methylisoxazole-3-carbonyl)piperazin-1-yl)ethyl)cinnamamide hydrochloride
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Overview
Description
N-(2-(4-(5-methylisoxazole-3-carbonyl)piperazin-1-yl)ethyl)cinnamamide hydrochloride is a complex organic compound that features a piperazine ring, a 5-methylisoxazole moiety, and a cinnamamide group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-methylisoxazole-3-carbonyl chloride and piperazine.
Reaction Steps: The piperazine reacts with 5-methylisoxazole-3-carbonyl chloride to form the piperazine derivative. This intermediate is then reacted with cinnamamide to produce the final compound.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound
Reduction Products: Reduced forms of the compound
Substitution Products: Substituted derivatives with different functional groups
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules. Biology: It has been studied for its potential biological activity, including antimicrobial and anti-inflammatory properties. Medicine: Research is ongoing to explore its use in drug development, particularly for conditions that involve inflammation and infection. Industry: The compound's properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a cascade of biological responses. For example, in anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Piperazine derivatives
Isoxazole-based compounds
Cinnamamide derivatives
Uniqueness: N-(2-(4-(5-methylisoxazole-3-carbonyl)piperazin-1-yl)ethyl)cinnamamide hydrochloride stands out due to its unique combination of functional groups, which contribute to its diverse range of applications and biological activities.
This compound's multifaceted nature makes it a valuable subject of study in various scientific disciplines. Its synthesis, reactions, and applications highlight its potential to contribute significantly to advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
(E)-N-[2-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]ethyl]-3-phenylprop-2-enamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3.ClH/c1-16-15-18(22-27-16)20(26)24-13-11-23(12-14-24)10-9-21-19(25)8-7-17-5-3-2-4-6-17;/h2-8,15H,9-14H2,1H3,(H,21,25);1H/b8-7+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWNJNYBBXPGEK-USRGLUTNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)CCNC(=O)C=CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)CCNC(=O)/C=C/C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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